molecular formula C11H14N2O2 B12328219 Methyl 5-phenylpyrazolidine-3-carboxylate

Methyl 5-phenylpyrazolidine-3-carboxylate

Cat. No.: B12328219
M. Wt: 206.24 g/mol
InChI Key: NGBXGHOMAKLYPH-UHFFFAOYSA-N
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Description

Methyl 5-phenylpyrazolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylpyrazolidine-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate pyrazolone, which is then methylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 5-phenylpyrazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylpyrazole-3-carboxylate
  • Ethyl 5-phenylpyrazolidine-3-carboxylate
  • Methyl 5-phenylpyrazolidine-4-carboxylate

Uniqueness

Methyl 5-phenylpyrazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 5-position and the carboxylate ester at the 3-position makes it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 5-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-6,9-10,12-13H,7H2,1H3

InChI Key

NGBXGHOMAKLYPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=CC=CC=C2

Origin of Product

United States

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